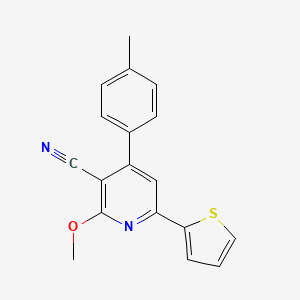![molecular formula C17H19N5 B5511541 1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)
1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multistep chemical reactions, including the condensation of amino pyridines or pyrazoles with various reagents such as dimethyl acetylenedicarboxylate, acetamidine, or hydrazine hydrate. For instance, the synthesis of N-3-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines was achieved through a four-step synthesis starting from a 1-aminopyridinium salt, highlighting the complexity and versatility of these synthetic pathways (Belaroussi et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be further functionalized at various positions. X-ray crystallographic analysis and spectroscopic methods have been employed to elucidate the structures of these compounds, revealing intricate details about their molecular geometries and the nature of substituents that can be accommodated on the pyrazolo[3,4-d]pyrimidine framework (Behbehani et al., 2013).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring closure reactions, which are crucial for their functionalization and diversification. For example, the reaction between 2-amino-5-arylazonicotinonitriles and dimethylformamide dimethylacetal leads to the formation of pyrazolo[3,4-c]-pyridine derivatives, demonstrating the reactivity of the pyrazolo[3,4-d]pyrimidine core toward different reagents (Behbehani et al., 2013).
Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidine derivatives are considered privileged structures in drug discovery, exhibiting a wide range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory activities, and potential as CRF1 antagonists and radiodiagnostics. Significant efforts in structure-activity relationship (SAR) studies have led to the development of various lead compounds for different disease targets. The synthetic strategies for these derivatives are crucial for creating drug-like candidates with enhanced biological properties (Cherukupalli et al., 2017).
Importance of Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives showcases the application of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These catalysts facilitate the creation of structurally diverse pyranopyrimidine scaffolds, highlighting the adaptability and broad applicability of these structures in medicinal chemistry and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar et al., 2023).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as optical sensors. This utility underscores the dual functionality of pyrimidine derivatives in both sensing applications and their established biological and medicinal roles (Jindal & Kaur, 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, and optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems is highly valued for the creation of novel materials, demonstrating the versatility of pyrimidine derivatives beyond traditional medicinal applications (Lipunova et al., 2018).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-5-6-15(13(2)9-12)22-17-14(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAHUVRNWOHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)


![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)


![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)